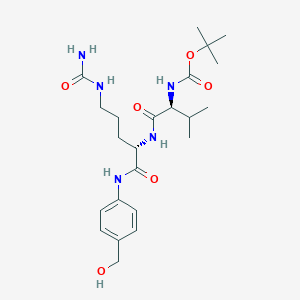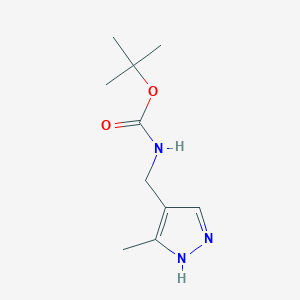
1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol
Übersicht
Beschreibung
“1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol” is a unique chemical compound with the empirical formula C11H14F2N2O and a molecular weight of 228.24 . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNc1cc(F)c(N2CCC(O)CC2)c(F)c1 . The InChI representation is 1S/C11H14F2N2O/c12-9-5-7(14)6-10(13)11(9)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4,14H2 . Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Cellular Analysis
1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol derivatives have been utilized in the development of fluorescence probes for biological applications. Wang et al. (2016) synthesized a reversible fluorescent probe incorporating this compound, which displayed sensitive and selective On-Off-On fluorescent responses to ClO(-)/AA. This probe was successfully applied to monitor the ClO(-)/AA redox cycle in living HeLa cells under physiological conditions, demonstrating its potential for cellular analysis and redox biology studies (Wang, Ni, & Shao, 2016).
Gastric Antisecretory Agents
Compounds derived from this compound have shown potential as gastric antisecretory agents. Scott et al. (1983) reported on derivatives such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, which exhibited no anticholinergic activity, suggesting their utility in treating peptic ulcer disease without the undesirable side effects associated with anticholinergic drugs (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).
GABA Uptake Inhibition
Research has shown that certain piperidinecarboxylic acids, closely related to this compound, act as potent inhibitors of GABA uptake. Ali et al. (1985) found that derivatives like N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid are specific and potent GABA-uptake inhibitors, with implications for the treatment of conditions such as epilepsy (Ali, Bondinell, Dandridge, Frazee, & Garvey, 1985).
Donor−Acceptor Interactions in Organic Electronics
The compound and its derivatives have been explored for their tunable donor−acceptor interactions, which are crucial in the development of organic electronics. McAdam et al. (2003) investigated a series of 4-substituted naphthalimides with ferrocenyl headgroups, demonstrating how these interactions influence the photophysical properties of organic materials. This research offers insights into designing more efficient organic semiconductors (McAdam, Morgan, Robinson, Simpson, & Rieger, 2003).
Molecular Docking and Anticancer Activity
Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine by various spectroscopic techniques and performed molecular docking studies to assess its anticancer activity. Their work highlights the potential of derivatives of this compound in the development of novel anticancer agents (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-amino-2,6-difluorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-9-5-7(14)6-10(13)11(9)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYJERAZNCTCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)


![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)




![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)

![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)

